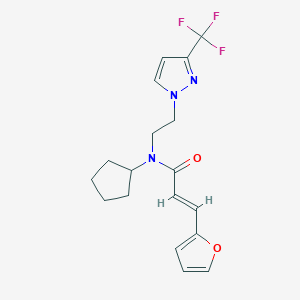
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes information from various studies to explore its biological activity, including anticancer, anti-inflammatory, and antifungal properties.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22F3N3O. The presence of the trifluoromethyl group and the furan moiety contributes to its unique chemical properties, which are crucial for its biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a potential for this compound in cancer therapy .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. For example, compounds with trifluoromethyl groups have been associated with reduced expression of inflammatory markers in vitro . The specific mechanisms through which this compound exerts anti-inflammatory effects require further investigation.
Antifungal Activity
The antifungal activity of related compounds has been well-documented. A study on pyrazole derivatives indicated that these compounds could inhibit fungal growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents . The presence of the furan ring and trifluoromethyl group may enhance the antifungal efficacy of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Research has shown that modifications in the cyclopentyl and furan moieties can significantly impact the compound's potency against various biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anticancer Efficacy : A derivative with a similar structure was shown to inhibit MCF-7 cell proliferation with an IC50 value of 1.27 µM, demonstrating significant potential for therapeutic applications in oncology .
- Anti-inflammatory Mechanisms : Another study reported that pyrazole derivatives significantly reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .
- Fungal Inhibition : Compounds with analogous structures exhibited MIC values as low as 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties that may be applicable to this compound as well .
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPGKHNPDOHDH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














